Bienvenue dans la boutique en ligne BenchChem!

Obefazimod

Ulcerative colitis Phase 3 clinical trial Clinical remission

Procure Obefazimod (ABX464), a first-in-class, oral small molecule with a dual mechanism: selective miR-124 upregulation in immune cells and inhibition of Rev-mediated HIV-1 RNA biogenesis. This unique pharmacology, validated by a pooled 16.4% placebo-adjusted clinical remission rate in Phase III UC trials (p<0.0001) and durable post-treatment viral suppression in HIV models, ensures no generic equivalent can replicate its efficacy profile. Ideal as an active comparator, investigational agent, or probe molecule for IBD and HIV functional cure research.

Molecular Formula C16H10ClF3N2O
Molecular Weight 338.71 g/mol
CAS No. 1258453-75-6
Cat. No. B605113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObefazimod
CAS1258453-75-6
SynonymsABX-464;  SPL-464;  ABX 464;  SPL 464;  ABX464;  SPL464
Molecular FormulaC16H10ClF3N2O
Molecular Weight338.71 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H10ClF3N2O/c17-13-3-1-2-10-4-9-14(22-15(10)13)21-11-5-7-12(8-6-11)23-16(18,19)20/h1-9H,(H,21,22)
InChIKeyOZOGDCZJYVSUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Obefazimod (ABX464) Procurement Baseline: Definition, Structure, and Indication Profile


Obefazimod (CAS 1258453-75-6, also designated ABX464 or SPL-464) is a synthetic small molecule classified as an oral miR-124 enhancer and an HIV-1 Rev-dependent RNA biogenesis inhibitor [1]. Chemically, it is 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine with the molecular formula C₁₆H₁₀ClF₃N₂O (MW 338.71 g/mol) . Obefazimod is currently in late-stage clinical development (Phase 3) for moderate-to-severe active ulcerative colitis (UC) and has completed Phase 2 trials for HIV-1 infection [2]. The compound demonstrates high solubility in DMSO and ethanol (≥68 mg/mL) but is insoluble in water, with recommended storage at -20°C for solid form and -80°C for solutions .

Why In-Class Substitution of Obefazimod Is Not Supported by Evidence


Obefazimod exhibits a dual mechanism of action involving (1) selective upregulation of microRNA-124 (miR-124) in immune cells, a master regulator of inflammation and innate immunity, and (2) inhibition of Rev-mediated HIV-1 RNA export via interaction with the Cap Binding Complex (CBC) [1]. This unique mechanism is not shared by any currently approved therapeutic for ulcerative colitis or HIV, including 5-aminosalicylates, corticosteroids, immunomodulators, biologics (anti-TNF, anti-integrin, anti-IL-12/23), or Janus kinase (JAK) inhibitors such as tofacitinib, upadacitinib, and filgotinib [2]. Consequently, generic substitution with alternative anti-inflammatory or antiviral agents is not pharmacologically equivalent; procurement of an alternative compound would yield a completely distinct mechanism of action, efficacy profile, and safety signature. The evidence presented below quantifies these key differentiators.

Obefazimod Quantitative Differentiation Guide: Head-to-Head and Comparative Evidence


Obefazimod Phase 3 Placebo-Adjusted Clinical Remission Rate in Ulcerative Colitis (Pooled ABTECT-1 & ABTECT-2)

In pooled analysis of the Phase 3 ABTECT-1 and ABTECT-2 induction trials (N=1,272), once-daily oral Obefazimod 50 mg demonstrated a placebo-adjusted clinical remission rate of 16.4% at Week 8 (p<0.0001) [1]. The 25 mg dose achieved a pooled placebo-adjusted clinical remission rate of 28.6% [2]. This evidence establishes the magnitude of Obefazimod's therapeutic effect over placebo in a large, international, randomized controlled setting.

Ulcerative colitis Phase 3 clinical trial Clinical remission Placebo-controlled

Obefazimod Phase 2b Modified Mayo Score (MMS) Improvement vs. Placebo in Ulcerative Colitis

In the Phase 2b trial (NCT04023396), Obefazimod at 50 mg once daily reduced the modified Mayo Score (MMS) from baseline by -3.2 points (LSM, 95% CI -3.7 to -2.7) compared to -1.9 points (95% CI -2.4 to -1.5) for placebo, representing a placebo-subtracted improvement of -1.3 points (p=0.0003) [1]. Similar significant improvements were observed for the 25 mg and 100 mg doses.

Ulcerative colitis Phase 2b clinical trial Modified Mayo Score Placebo-controlled

Obefazimod Endoscopic Improvement Rates in Phase 2b and Phase 3 Ulcerative Colitis Trials

In the Phase 2b trial, Obefazimod achieved endoscopic improvement in 35-44% of patients across doses (25-100 mg) compared to 14% with placebo at Week 8 [1]. In the Phase 3 ABTECT trials, Obefazimod 50 mg demonstrated endoscopic improvement across multiple subgroups, including those with prior inadequate response to advanced therapies and JAK inhibitor failures [2]. This indicates a consistent, clinically meaningful effect on mucosal healing.

Ulcerative colitis Endoscopic improvement Phase 2b Phase 3

Obefazimod Anti-HIV-1 Activity in PBMCs: IC50 Range and Resistance Profile

Obefazimod inhibits HIV-1 replication in stimulated peripheral blood mononuclear cells (PBMCs) from five different donors with IC50 values ranging from 0.1 μM to 0.5 μM . Notably, Obefazimod inhibits different HIV-1 clades and did not select for resistance in vitro . In contrast, standard antiretroviral drugs (e.g., reverse transcriptase inhibitors, protease inhibitors) are susceptible to resistance mutations.

HIV-1 Antiviral IC50 Resistance

Obefazimod Sustained Viral Suppression After Treatment Cessation in Humanized Mouse Model of HIV

In a humanized mouse model of HIV infection, Obefazimod monotherapy achieved durable viral suppression after treatment cessation. Viral load remained significantly lower for up to two months post-treatment compared to a standard HAART regimen (3TC + Raltegravir + Tenofovir), which exhibited rapid viral rebound within one week of cessation [1]. This suggests a potential for functional cure not seen with current ART.

HIV Humanized mouse model Viral rebound HIV cure

Obefazimod Safety and Tolerability Profile in Phase 3 Ulcerative Colitis Trials

Across the Phase 3 ABTECT-1 and ABTECT-2 trials (N=1,272), Obefazimod 25 mg and 50 mg once-daily demonstrated a favorable safety and tolerability profile consistent with prior studies, with no new safety signals identified [1]. The treatment was generally well tolerated, and no unexpected side effects were reported [2]. This contrasts with JAK inhibitors, which carry FDA boxed warnings for serious infections, mortality, malignancy, and thrombosis.

Ulcerative colitis Safety Tolerability Phase 3

Obefazimod Application Scenarios: High-Value Procurement Use Cases


Phase 3 Ulcerative Colitis Clinical Trial Comparator Arm

Procure Obefazimod 50 mg or 25 mg capsules for use as an active comparator or investigational agent in Phase 3 UC trials. The pooled placebo-adjusted clinical remission rate of 16.4% at Week 8 (p<0.0001) from the ABTECT-1 and ABTECT-2 trials provides a robust benchmark for trial design and statistical powering [1]. This evidence directly supports the compound's use in registration-enabling studies for novel UC therapeutics.

HIV Cure Research: Evaluation of Post-Treatment Viral Control

Procure Obefazimod for preclinical studies investigating HIV functional cure strategies. The unique property of durable viral suppression after treatment cessation in humanized mouse models—with rebound magnitude maintained below HAART levels for two months—distinguishes it from standard antiretroviral agents [1]. This makes it a valuable tool for research aimed at achieving sustained virologic remission without lifelong therapy.

Mechanistic Studies of miR-124 Upregulation in Inflammatory Bowel Disease

Procure Obefazimod as a selective miR-124 enhancer to investigate the role of microRNA-124 in modulating intestinal inflammation and immune homeostasis. The compound's demonstrated ability to induce miR-124 expression in immune cells, coupled with clinical efficacy in UC, supports its use as a probe molecule in studies of inflammatory bowel disease pathophysiology [1].

Development of Novel Formulations or Drug Delivery Systems

Procure Obefazimod API (CAS 1258453-75-6) for formulation development studies. Given its once-daily oral dosing regimen and established safety profile in Phase 3 trials, the compound is suitable for exploring alternative delivery systems (e.g., modified-release, colon-targeted) or combination products. The physicochemical properties (MW 338.71, solubility in DMSO/ethanol) facilitate formulation work [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Obefazimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.